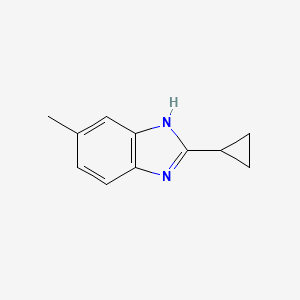

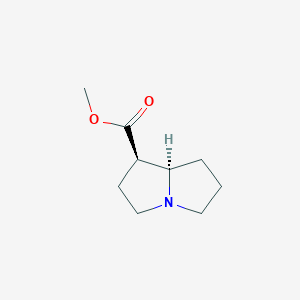

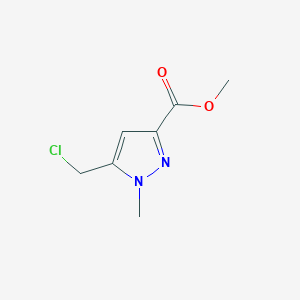

![molecular formula C16H11ClF3N3 B3034864 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 242797-30-4](/img/structure/B3034864.png)

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Descripción general

Descripción

The compound 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative that is of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of chlorophenyl and trifluoromethylphenyl groups may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves condensation or cyclization reactions. For instance, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized through a condensation/cyclization reaction involving (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride . Similarly, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was synthesized by condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine . These methods could potentially be adapted for the synthesis of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques and computational methods. For example, vibrational and structural observations of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were reported using density functional theory (DFT) calculations . These studies provide insights into the equilibrium geometry, vibrational wavenumbers, and electronic properties such as HOMO-LUMO analysis, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent is an example of a chemical transformation that these compounds can undergo . Understanding these reactions is important for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and trifluoromethylphenyl groups can affect these properties. For instance, the crystal and molecular structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was determined using X-ray diffraction studies, which is essential for understanding the compound's solid-state properties . Additionally, the antimicrobial studies of such compounds provide insights into their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Antihyperglycemic Agents

A study focused on the synthesis and structure-activity relationship (SAR) of pyrazolone derivatives, identifying them as potent antihyperglycemic agents. These compounds were shown to significantly reduce plasma glucose levels in diabetic mice models, suggesting their potential utility in managing diabetes through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Radio-labeled Derivatives for Imaging

Another study explored the radiosynthesis of 11C-labeled pyrazole derivatives for imaging cyclooxygenase (COX) isoforms via positron emission tomography (PET). Despite the minimal specific binding observed in in-vivo evaluations, this research contributes to the ongoing efforts to develop precise imaging agents for COX enzymes, which play crucial roles in inflammation and cancer (Fujisaki et al., 2005).

Antidepressant Activity

Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides highlighted their antidepressant effects. One compound in particular showed a significant reduction in immobility time in animal models, indicating its potential as an antidepressant medication. This study emphasizes the therapeutic possibilities of pyrazoline derivatives in treating depression (Mathew et al., 2014).

Analgesic and Anti-inflammatory Properties

A study on 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles unveiled novel compounds with promising analgesic and anti-inflammatory effects. These compounds were synthesized and tested in animal models, showing significant reduction in pain-related behaviors and inflammatory responses. The findings suggest that these pyrazole derivatives could be promising candidates for developing new analgesic and anti-inflammatory drugs (Sauzem et al., 2008).

Urokinase Receptor Targeting for Cancer Therapy

Research involving virtual screening identified novel pyrazole derivatives as inhibitors of the urokinase receptor (uPAR), which is implicated in cancer metastasis. The compounds showed significant effects in inhibiting breast cancer cell invasion, migration, and adhesion, presenting a new avenue for cancer treatment strategies (Wang et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3/c17-12-5-1-3-10(7-12)14-9-22-23(15(14)21)13-6-2-4-11(8-13)16(18,19)20/h1-9H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEDHWCSGXSQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162185 | |

| Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242797-30-4 | |

| Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

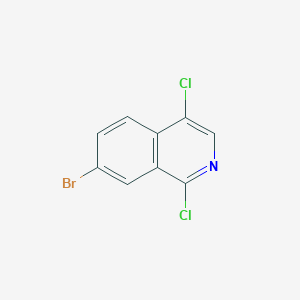

![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)